![molecular formula C17H15N3O B2746230 N-(1H-indol-3-yl)indoline-1-carboxamide CAS No. 899946-96-4](/img/structure/B2746230.png)
N-(1H-indol-3-yl)indoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-indol-3-yl)indoline-1-carboxamide” is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Molecular Structure Analysis
The indole molecule has seven positions to accommodate different substitutions . Thus, the new derivatives of the indole can be synthesized according to these seven positions . The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .Physical And Chemical Properties Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Scientific Research Applications
- Researchers have explored derivatives of N-(1H-indol-3-yl)indoline-1-carboxamide as potential antiviral agents. For instance:
- Mechanistic studies revealed that N-(1H-indol-3-yl)indoline-1-carboxamide derivatives induced cell apoptosis and inhibited tubulin polymerization. This suggests their potential as tubulin polymerization inhibitors for cancer treatment .
Antiviral Activity
Anticancer Properties
Mechanism of Action
Target of Action
N-(1H-indol-3-yl)indoline-1-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that N-(1H-indol-3-yl)indoline-1-carboxamide may also interact with various targets in the body.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(1H-indol-3-yl)indoline-1-carboxamide may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives have been reported to suppress the biosynthesis of mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (cox) enzymes , suggesting that N-(1H-indol-3-yl)indoline-1-carboxamide may also affect similar pathways.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that N-(1H-indol-3-yl)indoline-1-carboxamide may have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of N-(1H-indol-3-yl)indoline-1-carboxamide can be influenced by various environmental factors. For instance, the reactions of indole derivatives have been reported to efficiently proceed under neat conditions , suggesting that the absence of certain substances may positively affect the action of N-(1H-indol-3-yl)indoline-1-carboxamide.
Future Directions
It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . The chemistry and therapeutic study of heterocyclic compounds have been considered a powerful approach to treat a wide range of diseases .
properties
IUPAC Name |
N-(1H-indol-3-yl)-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(20-10-9-12-5-1-4-8-16(12)20)19-15-11-18-14-7-3-2-6-13(14)15/h1-8,11,18H,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWMCMJWLCUGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-yl)indoline-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.